N-(1-methylpyrazol-3-yl)prop-2-enamide
説明
BenchChem offers high-quality N-(1-methylpyrazol-3-yl)prop-2-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-methylpyrazol-3-yl)prop-2-enamide including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
N-(1-methylpyrazol-3-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c1-3-7(11)8-6-4-5-10(2)9-6/h3-5H,1H2,2H3,(H,8,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKHQIEUZSMDSTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)NC(=O)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Pyrazole Core Synthesis
The 1-methylpyrazol-3-amine moiety is typically synthesized via electrophilic amination. A method developed by employs primary amines reacting with diketones in the presence of O-(4-nitrobenzoyl)hydroxylamine (R1 ) as an electrophilic aminating agent. For example, 2,4,4-trimethylpentan-2-amine reacts with 2,4-pentanedione in dimethylformamide (DMF) at 85°C for 1.5 hours, yielding 3,5-dimethyl-1-(2,4,4-trimethylpentan-2-yl)-1H-pyrazole (1b ) in 38% yield. Critical parameters include:
Enamide Formation via Acylation
The prop-2-enamide group is introduced through acylation of the pyrazole amine. Patent data describes a condensation reaction between 1-methylpyrazol-3-amine and prop-2-enoyl chloride in the presence of a base. For instance, 3,3-dichloro-N-[(2-chlorothiazol-5-yl)methyl]-2-(3,5-dichlorophenyl)-N-(1-methylpyrazol-3-yl)prop-2-enamide is synthesized using a two-step protocol:
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Chlorination : Prop-2-enoic acid is treated with thionyl chloride to generate the acyl chloride.
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Coupling : The acyl chloride reacts with 1-methylpyrazol-3-amine in dichloromethane (DCM) with triethylamine as a base, achieving yields exceeding 60%.
Optimization of Reaction Conditions
Solvent and Temperature Effects
DMF facilitates pyrazole synthesis but necessitates post-reaction neutralization with NaOH to remove excess reagent. In contrast, DCM simplifies purification via evaporation but requires anhydrous conditions.
Catalytic and Stoichiometric Considerations
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Electrophilic amination : A 1:1.5 ratio of amine to R1 maximizes yield while minimizing byproducts.
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Acylation : Triethylamine (2 equivalents) neutralizes HCl generated during enamide formation, preventing protonation of the amine.
Mechanistic Insights
Electrophilic Amination Pathway
The reaction of amines with diketones proceeds via:
Acylation Mechanism
Prop-2-enoyl chloride undergoes nucleophilic acyl substitution with the pyrazole amine, facilitated by base deprotonation. The reaction’s exothermic nature necessitates cooling to 0°C during reagent mixing.
Challenges and Mitigation Strategies
Low Yields in Pyrazole Synthesis
Yields for pyrazole derivatives rarely exceed 40% due to:
Purification Difficulties
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Column chromatography : Required for isolating pyrazole intermediates, increasing processing time.
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Alternative methods : Crystallization from hexane-ethyl acetate mixtures improves scalability.
Recent Advances
Q & A
Q. What are the common synthetic routes for N-(1-methylpyrazol-3-yl)prop-2-enamide, and how is purity confirmed?
- Methodological Answer : Synthesis typically involves amide bond formation between 1-methylpyrazol-3-amine and acryloyl chloride under inert conditions. Key steps include:
- Reagent Selection : Use of coupling agents (e.g., EDCI or DCC) to activate carboxylic acids.
- Solvent Optimization : Polar aprotic solvents like DMF or THF are preferred for solubility and reaction efficiency.
- Purification : Column chromatography or recrystallization to isolate the product.
- Purity Confirmation : Analytical techniques such as ¹H/¹³C NMR (to verify substituent integration), LC-MS (for molecular ion detection), and HPLC (for purity assessment ≥95%) .
Q. Which spectroscopic and crystallographic techniques are essential for structural characterization?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Assign signals for the pyrazole ring (δ 7.5–8.5 ppm for aromatic protons) and acrylamide backbone (δ 6.0–6.5 ppm for vinyl protons).
- IR Spectroscopy : Confirm amide C=O stretching (~1650–1680 cm⁻¹) and N-H bending (~1550 cm⁻¹).
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves bond lengths/angles. SHELXL refines structural parameters, addressing disorder or twinning in crystals .
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational predictions and experimental crystallographic data?
- Methodological Answer :
- Refinement Tools : Use SHELXL to adjust thermal parameters and validate hydrogen bonding networks. Cross-check with DFT calculations (e.g., Gaussian or ORCA) for optimized geometries.
- Data Reconciliation : Compare experimental bond lengths (e.g., C-N: ~1.34 Å) with computational models. Address outliers by re-examizing data collection parameters (e.g., radiation wavelength, temperature) .
Q. What strategies optimize reaction yields under varying catalytic or solvent conditions?
- Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., DMAP) to enhance reaction kinetics.
- Solvent Effects : Compare yields in DMSO (high polarity, slow reaction) vs. THF (moderate polarity, faster kinetics).
- In-Situ Monitoring : Use TLC or ReactIR to track intermediate formation and adjust reaction time/temperature dynamically .
Q. How does the pyrazole ring influence reactivity in nucleophilic substitution or cycloaddition reactions?
- Methodological Answer :
- Electronic Effects : The pyrazole’s electron-withdrawing nature directs electrophilic attacks to the β-position of the acrylamide.
- Steric Hindrance : The 1-methyl group reduces accessibility for bulky nucleophiles, favoring small reactants (e.g., methylamine).
- Experimental Validation : Conduct competitive kinetics studies with substituted pyrazoles to isolate electronic vs. steric contributions .
Q. What methodological approaches validate the compound’s mechanism in enzyme inhibition studies?
- Methodological Answer :
- In Vitro Assays : Use fluorescence-based assays (e.g., tryptophan quenching) to measure binding affinity (Kd) with target enzymes like kinases.
- Computational Docking : Perform AutoDock Vina simulations to predict binding poses, followed by MD simulations (e.g., GROMACS) to assess stability.
- Mutagenesis Studies : Engineer enzyme active-site mutants (e.g., Ala-scanning) to identify critical residues for inhibition .
Q. How to address inconsistencies in biological activity data across cell lines or assay platforms?
- Methodological Answer :
- Standardization : Use IC₅₀ normalization against control compounds (e.g., staurosporine for kinase assays).
- Purity Verification : Re-analyze compound batches via HPLC-MS to rule out degradation products.
- Cell Line Profiling : Compare activity in primary vs. immortalized cells (e.g., HEK293 vs. HepG2) to assess tissue-specific effects .
Data Contradiction Analysis
Q. How to interpret conflicting results in solubility or stability studies?
- Methodological Answer :
- Solvent Systems : Test solubility in DMSO (commonly used but hygroscopic) vs. aqueous buffers (e.g., PBS at pH 7.4).
- Stability Profiling : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with UPLC-MS monitoring.
- Statistical Validation : Apply ANOVA to compare batch-to-batch variability or outlier removal via Grubbs’ test .
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